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Foundational

The Physical and Chemical Properties of 2-Amino-6-methyl-4-pyrimidinemethanol: A Comprehensive Technical Guide

Executive Summary 2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1) is a highly specialized heterocyclic compound. While it possesses the structural hallmarks of a pharmaceutical building block, its primary signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1) is a highly specialized heterocyclic compound. While it possesses the structural hallmarks of a pharmaceutical building block, its primary significance in contemporary chemical and environmental literature is as a terminal biomarker and degradation product of the sulfonylurea herbicide, [1]. This whitepaper synthesizes the physical properties, metabolic pathways, and analytical methodologies required to isolate and quantify this compound, providing a self-validating framework for researchers in environmental toxicology, agrochemistry, and analytical chemistry.

Chemical Identity & Structural Analytics

The molecule is built on a pyrimidine core, heavily functionalized to impart significant polarity and hydrogen-bonding capacity.

Table 1: Quantitative Chemical Identity and Predicted Properties
PropertyValue / Description
IUPAC Name (2-amino-6-methylpyrimidin-4-yl)methanol
CAS Registry Number 110429-43-1[2]
Molecular Formula C6H9N3O[3]
Molecular Weight 139.16 g/mol [2]
SMILES String Cc1cc(CO)nc(N)n1
Structural Features Pyrimidine ring, C2-amino, C4-hydroxymethyl, C6-methyl
Aqueous Solubility High (Driven by dual H-bond donors/acceptors)
pKa (Predicted) ~4.5 - 5.5 (Basic pyrimidine nitrogen)
Expertise & Experience: Structural Causality

The physical behavior of 2-amino-6-methyl-4-pyrimidinemethanol is strictly governed by its functional groups. The presence of both a primary amine (-NH2) and a primary alcohol (-OH) creates a dense network of hydrogen bond donors and acceptors. This results in high aqueous solubility and a low partition coefficient (LogP). Consequently, the molecule is highly mobile in aqueous environments and notoriously challenging to retain on traditional non-polar (e.g., C18) stationary phases during liquid chromatography.

Origin & Metabolic Pathway (Crucial Context)

In agricultural and environmental contexts, 2-amino-6-methyl-4-pyrimidinemethanol is rarely synthesized de novo; rather, it is encountered as a primary biological metabolite[4]. The parent compound, sulfometuron-methyl, is a potent inhibitor of acetolactate synthase used for weed control[4].

The Degradation Mechanism:

  • Aliphatic Hydroxylation: In plants and mammalian systems, cytochrome P450 enzymes (or soil microbial equivalents) oxidize the C4-methyl group of the parent sulfometuron-methyl to form monohydroxymethylsulfometuron methyl[1].

  • Bridge Cleavage: The sulfonylurea linkage is hydrolytically unstable, particularly under acidic conditions (pH < 5)[5]. Cleavage of this bridge yields two distinct fragments: the aryl fraction (methyl-2-(aminosulfonyl)benzoate, which further cyclizes to saccharin) and the pyrimidine fraction, yielding 2-amino-6-methyl-4-pyrimidinemethanol [4].

MetabolicPathway SM Sulfometuron-methyl (Parent Herbicide) HMSM Monohydroxymethylsulfometuron methyl (Primary Metabolite) SM->HMSM Hydroxylation (CYP450 / Soil microbes) AMPM 2-Amino-6-methyl-4-pyrimidinemethanol (Terminal Pyrimidine Metabolite) HMSM->AMPM Sulfonylurea Bridge Cleavage MAB Methyl-2-(aminosulfonyl)benzoate (Aryl Metabolite) HMSM->MAB Sulfonylurea Bridge Cleavage SAC Saccharin (Terminal Aryl Metabolite) MAB->SAC Cyclization / Degradation

Caption: Metabolic degradation pathway of Sulfometuron-methyl yielding 2-Amino-6-methyl-4-pyrimidinemethanol.

Experimental Protocols: Isolation and Quantification

Because 2-amino-6-methyl-4-pyrimidinemethanol is a highly polar, low-molecular-weight metabolite, standard environmental extraction protocols often fail to capture it. The following protocol utilizes Mixed-Mode Cation Exchange (MCX) and Hydrophilic Interaction Liquid Chromatography (HILIC) to create a self-validating analytical system.

Methodology: Soil/Plant Matrix Extraction and LC-MS/MS Analysis
  • Step 1: Matrix Extraction

    • Action: Homogenize 5.0 g of the biological/soil matrix in 20 mL of an 80:20 Methanol:Water mixture containing 0.1% formic acid.

    • Causality: The high polarity of the target requires a high percentage of organic modifier capable of disrupting hydrogen bonds (methanol), while the formic acid ensures the pyrimidine nitrogen is fully protonated, increasing its solubility in the polar extractant.

  • Step 2: Solid-Phase Extraction (SPE) Cleanup

    • Action: Load the centrifuged extract onto a pre-conditioned Oasis MCX cartridge. Wash with 0.1 M HCl, followed by 100% Methanol. Elute the target compound using 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: This is a self-validating purification step . The acidic load conditions force the pyrimidine ring into its cationic state, causing it to bind strongly to the sulfonic acid groups of the MCX resin. Neutral and acidic interferences (like the saccharin metabolite) are washed away. The basic elution solvent deprotonates the pyrimidine, releasing it from the resin.

  • Step 3: LC-MS/MS Quantification (HILIC Mode)

    • Action: Reconstitute the dried eluate in 95:5 Acetonitrile:Water (with 10 mM Ammonium Formate). Inject onto a HILIC column.

    • Causality: A standard C18 column will result in the compound eluting in the void volume due to its high polarity. HILIC provides orthogonal retention, retaining the polar hydroxymethyl and amino groups via aqueous layer partitioning.

    • Self-Validation Check: Monitor the exact mass transition in Electrospray Ionization Positive (ESI+) mode. The parent ion [M+H]+ at m/z 140.1 must fragment to characteristic product ions (e.g., loss of H2O yielding m/z 122.1). The co-elution of a stable-isotope-labeled internal standard validates the absence of matrix suppression.

ExperimentalWorkflow Step1 Step 1: Matrix Extraction (80:20 MeOH:H2O + 0.1% Formic Acid) Step2 Step 2: Centrifugation & Filtration (Remove particulate matter) Step1->Step2 Step3 Step 3: Mixed-Mode Cation Exchange (MCX) SPE (Retain protonated pyrimidine) Step2->Step3 Step4 Step 4: Basic Elution (5% NH4OH in Methanol) Step3->Step4 Step5 Step 5: Evaporation & Reconstitution (Reconstitute in HILIC mobile phase) Step4->Step5 Step6 Step 6: LC-MS/MS Analysis (HILIC Column, ESI+ Mode m/z 140.1) Step5->Step6

Caption: Self-validating experimental workflow for the extraction and LC-MS/MS quantification.

Chemical Synthesis & Reactivity

For researchers requiring the analytical standard, de novo synthesis is preferred over isolating it from degraded herbicide matrices.

  • Synthetic Logic: Direct oxidation of 2-amino-4,6-dimethylpyrimidine is highly unselective and prone to over-oxidation to the carboxylic acid. The authoritative approach involves a bottom-up condensation reaction to ensure regiocontrol.

  • Protocol: React guanidine hydrochloride with ethyl 4-chloro-3-oxobutanoate in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring. The resulting ester intermediate (ethyl 2-amino-6-methylpyrimidine-4-carboxylate) is then selectively reduced using a mild reducing agent like Sodium Borohydride (NaBH4) in the presence of Lewis acid catalysts, or Lithium Aluminum Hydride (LiAlH4) under strictly controlled low temperatures, yielding the final 2-amino-6-methyl-4-pyrimidinemethanol.

References

  • Chemdad. DPX-T5648 (Sulfometuron methyl) Chemical Properties and Metabolism. Retrieved from:[Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Amino-6-methyl-4-pyrimidinemethanol

This in-depth technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data for 2-Amino-6-methyl-4-pyrimidinemethanol. Tailored for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data for 2-Amino-6-methyl-4-pyrimidinemethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies, data interpretation, and structural insights crucial for understanding the solid-state properties of this compound.

Introduction: Unveiling the Solid-State Architecture

2-Amino-6-methyl-4-pyrimidinemethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement in the solid state is paramount for predicting its physical and chemical properties, such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating such intricate structural details.[1][2]

It is important to note the potential for tautomerism in this molecule. The "-pyrimidinemethanol" nomenclature suggests an alcohol functional group. However, in the crystalline state, it is common for such compounds to exist in their more stable keto tautomeric form, in this case, 2-amino-4-hydroxy-6-methylpyrimidine. This guide will focus on the experimentally determined crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, which represents the most likely solid-state form of the compound.[3][4][5]

This guide will navigate through the principles of X-ray diffraction, the experimental workflow for crystal structure determination, and a detailed analysis of the resulting structural data.

The Cornerstone of Crystallography: Bragg's Law and X-ray Diffraction

The ability to determine crystal structures using X-rays is founded on the principle of diffraction.[2] When a beam of monochromatic X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays. In a regularly ordered crystal, the scattered waves interfere with each other. Constructive interference, leading to a detectable diffracted beam, occurs only when the path difference between X-rays scattered from successive parallel planes of atoms is an integer multiple of the X-ray wavelength. This condition is elegantly described by Bragg's Law[6][7]:

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[8]

Experimental Blueprint: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure involves a meticulous series of experimental and computational steps.

The Genesis: Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of a high-quality single crystal. For 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, crystals can be grown from a solution. A typical procedure involves dissolving the compound in a suitable solvent system and allowing the solvent to evaporate slowly, or by carefully controlling the temperature to induce crystallization.[4] In the case of the studied structure, the crystals were obtained from an ethanol solution containing 2-amino-4-hydroxy-6-methylpyrimidine, 2-carboxybenzaldehyde, and magnesium chloride hexahydrate, with the final crystals forming over a period of 10 days.[4]

Illuminating the Lattice: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is mounted on a goniometer, it is subjected to a focused beam of monochromatic X-rays.[2] A detector then records the positions and intensities of the diffracted X-rays as the crystal is rotated.[7]

A typical SC-XRD experimental workflow is as follows:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. The instrument then rotates the crystal while irradiating it with X-rays, and a detector collects the diffraction pattern.

  • Data Processing: The collected raw data is processed to determine the unit cell parameters and the intensities of each reflection.

SCXRD_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Synthesis Synthesis of Compound Crystallization Crystal Growth Synthesis->Crystallization Slow Evaporation/ Cooling Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Mounting->XRD On Goniometer Processing Data Processing XRD->Processing Solution Structure Solution Processing->Solution Direct Methods/ Patterson Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation CheckCIF Final_Structure Final Crystal Structure Validation->Final_Structure CIF File

A schematic of hydrogen bonding interactions in the crystal lattice.

Conclusion: The Significance of Structural Knowledge

This technical guide has provided a detailed examination of the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, the likely solid-state form of 2-Amino-6-methyl-4-pyrimidinemethanol. The determination of its crystal system, space group, unit cell parameters, and the intricate details of its hydrogen-bonded network offers invaluable insights for researchers and drug development professionals. This structural knowledge is fundamental for understanding the material's properties and for guiding further research into its potential applications. The methodologies and data presented herein serve as a robust foundation for future studies on this and related compounds.

References

  • Arkhipova, V., Guskov, A., & Slotboom, D. J. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models - PMC. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved March 28, 2026, from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved March 28, 2026, from [Link]

  • PHENIX. (n.d.). Structure refinement in PHENIX. Retrieved March 28, 2026, from [Link]

  • Schrödinger. (n.d.). PrimeX. Retrieved March 28, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved March 28, 2026, from [Link]

  • GNR. (2025, October 7). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. Retrieved March 28, 2026, from [Link]

  • Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. Retrieved March 28, 2026, from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved March 28, 2026, from [Link]

  • ResearchInfrastructure@GFZ. (n.d.). X-Ray Powder Diffraction Analysis (XRD). Retrieved March 28, 2026, from [Link]

  • SERC (Carleton). (2018, June 15). X-ray Powder Diffraction (XRD). Retrieved March 28, 2026, from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved March 28, 2026, from [Link]

  • Wikipedia. (n.d.). Powder diffraction. Retrieved March 28, 2026, from [Link]

  • Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Retrieved March 28, 2026, from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved March 28, 2026, from [Link]

  • Bruker. (2020, November 20). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved March 28, 2026, from [Link]

  • Science. (2026, January 25). Crystallographic data: Significance and symbolism. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2020, March 19). The molecular structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. Retrieved March 28, 2026, from [Link]

  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440(2), 022023. [Link]

  • University of Siegen. (n.d.). Crystal structure analysis/determination. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (2020, March 19). Crystal data for 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. Retrieved March 28, 2026, from [Link]

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Foundational

Characterization of 2-Amino-6-methyl-4-pyrimidinemethanol: An In-depth Technical Guide to its Vibrational Spectra (IR and Raman)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the spectral data of 2-Amino-6-methyl-4-pyrimidinemethanol, focusing on Infrared (IR) and Raman sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data of 2-Amino-6-methyl-4-pyrimidinemethanol, focusing on Infrared (IR) and Raman spectroscopy. As a crucial tool in molecular characterization, vibrational spectroscopy offers a non-destructive method to elucidate the structural features of this pharmaceutically relevant pyrimidine derivative. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but a foundational understanding of the principles, experimental design, and interpretive logic that underpin the spectral analysis of this compound.

Introduction: The Significance of 2-Amino-6-methyl-4-pyrimidinemethanol

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents. 2-Amino-6-methyl-4-pyrimidinemethanol, with its unique constellation of functional groups—an amino group, a methyl group, and a hydroxymethyl group on a pyrimidine ring—presents a molecule of significant interest for its potential biological activities. Accurate and thorough characterization of this molecule is paramount for quality control, understanding its chemical behavior, and establishing a baseline for future studies. Vibrational spectroscopy, by probing the specific vibrational modes of a molecule's chemical bonds, serves as a definitive fingerprint for its identification and structural elucidation.

The Power of Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that both measure the vibrational energies of a molecule. However, they are governed by different selection rules, providing a more complete picture when used in tandem.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

  • Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). A small fraction of the scattered light is shifted in energy, and this shift corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

The synergy between IR and Raman is particularly valuable for molecules with a center of symmetry, where the rule of mutual exclusion applies (vibrations that are IR active are Raman inactive, and vice versa). While 2-Amino-6-methyl-4-pyrimidinemethanol lacks a center of symmetry, the relative intensities of bands in the IR and Raman spectra can still provide crucial structural information.

Theoretical Foundation: Predicting Vibrational Spectra

To aid in the interpretation of experimental spectra, theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable.[1][2][3][4] By creating a computational model of the molecule, we can predict its vibrational frequencies and intensities. This theoretical spectrum serves as a powerful guide for assigning the experimentally observed bands to specific molecular motions. A common and effective method involves using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), to optimize the molecular geometry and calculate the harmonic vibrational frequencies.[2][5][6]

Experimental Protocol: Acquiring High-Quality Spectra

The following protocols are designed to be self-validating, ensuring reliable and reproducible data.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a high-resolution infrared absorption spectrum of solid 2-Amino-6-methyl-4-pyrimidinemethanol.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. The KBr acts as an optically transparent matrix.

    • Press the mixture in a pellet die under high pressure (8-10 tons) to form a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V model or equivalent.[7]

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the mid-IR range of 4000–400 cm⁻¹.[3][7]

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Fourier Transform (FT)-Raman Spectroscopy

Objective: To obtain a high-resolution Raman scattering spectrum of solid 2-Amino-6-methyl-4-pyrimidinemethanol.

Methodology:

  • Sample Preparation:

    • Place a small amount of the powdered sample directly into a sample holder (e.g., a glass capillary tube or an aluminum well). No special preparation is typically needed for solid samples.

  • Instrument Setup:

    • Use an FT-Raman spectrometer, often an accessory to an FT-IR instrument (e.g., a Bruker FRA-106).[7]

    • The excitation source is typically a near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.[7][8]

  • Data Acquisition:

    • Focus the laser on the sample and adjust the laser power to obtain a good signal without causing sample degradation (a typical power is around 200 mW).[7]

    • Collect the Raman scattered light over a spectral range of approximately 3500–50 cm⁻¹.[3]

    • Co-add a larger number of scans (e.g., 128 or 256) is common in Raman spectroscopy to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will process the interferogram to produce the Raman spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the Raman bands.

Spectral Interpretation and Vibrational Band Assignments

The following table summarizes the expected vibrational frequencies for 2-Amino-6-methyl-4-pyrimidinemethanol based on data from structurally similar pyrimidine derivatives.[3][5][9][10] The interpretation is a synthesis of established group frequencies and insights from DFT calculations on related molecules.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) IR Intensity Raman Intensity Comments
O-H Stretching (Hydroxymethyl) 3500 - 3200Strong, BroadWeakThe broadness is due to hydrogen bonding.
N-H Stretching (Amino) 3400 - 3300StrongMediumTypically appears as two bands for the asymmetric and symmetric stretches.[9]
C-H Stretching (Methyl) 2950 - 2850MediumStrongAsymmetric and symmetric stretching vibrations.[9]
C-H Stretching (Aromatic) 3100 - 3000WeakMediumStretching of the C-H bond on the pyrimidine ring.
C=N & C=C Ring Stretching 1650 - 1500StrongStrongCharacteristic vibrations of the pyrimidine ring.[5][9]
NH₂ Scissoring 1650 - 1600MediumWeakIn-plane bending of the amino group.[9]
CH₃ Bending 1480 - 1430MediumMediumAsymmetric and symmetric bending modes.[5]
CH₂ Scissoring (Hydroxymethyl) ~1440MediumWeakBending vibration of the methylene group.
C-N Stretching 1350 - 1200StrongMediumStretching vibrations involving the C-N bonds of the ring and the amino group.[9]
C-O Stretching (Hydroxymethyl) 1100 - 1000StrongWeakPrimary alcohol C-O stretch.
Ring Breathing 1000 - 800MediumVery StrongA symmetric in-phase expansion and contraction of the pyrimidine ring. Often a very prominent Raman band.
C-H Out-of-plane Bending 900 - 700StrongWeakBending of the aromatic C-H bond out of the plane of the ring.
Ring Puckering/Deformation < 600MediumMediumLow-frequency modes corresponding to out-of-plane ring deformations.

Visualizing the Workflow and Logic

Workflow for Spectral Characterization

The following diagram illustrates the integrated workflow for the comprehensive vibrational analysis of 2-Amino-6-methyl-4-pyrimidinemethanol.

Spectral_Characterization_Workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_analysis Data Interpretation & Final Report Sample Sample of 2-Amino-6-methyl-4-pyrimidinemethanol FTIR_Acq FT-IR Data Acquisition Sample->FTIR_Acq Raman_Acq FT-Raman Data Acquisition Sample->Raman_Acq Exp_Spectra Experimental IR & Raman Spectra FTIR_Acq->Exp_Spectra Raman_Acq->Exp_Spectra Comparison Comparison & Correlation Exp_Spectra->Comparison Mol_Model Molecular Modeling DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Mol_Model->DFT_Calc Theo_Spectra Predicted Vibrational Frequencies & Intensities DFT_Calc->Theo_Spectra Theo_Spectra->Comparison Assignment Vibrational Band Assignment Comparison->Assignment Report Comprehensive Technical Report Assignment->Report

Caption: Integrated workflow for spectral characterization.

Logical Relationship of Vibrational Modes

This diagram shows the logical grouping of vibrational modes based on the functional groups of the molecule.

Vibrational_Modes cluster_ring Pyrimidine Ring cluster_substituents Substituent Groups Molecule 2-Amino-6-methyl-4-pyrimidinemethanol Ring_Stretch C=N / C=C Stretch Molecule->Ring_Stretch Ring_Breathing Ring Breathing Molecule->Ring_Breathing Ring_Deform Ring Deformations Molecule->Ring_Deform Amino Amino Group (N-H Stretch, NH₂ Scissor) Molecule->Amino Methyl Methyl Group (C-H Stretch, CH₃ Bend) Molecule->Methyl Hydroxymethyl Hydroxymethyl Group (O-H Stretch, C-O Stretch, CH₂ Scissor) Molecule->Hydroxymethyl

Caption: Functional group contributions to vibrational modes.

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy, supported by theoretical DFT calculations, provides a robust framework for the comprehensive characterization of 2-Amino-6-methyl-4-pyrimidinemethanol. This guide has outlined the essential theoretical underpinnings, detailed experimental protocols, and a systematic approach to spectral interpretation. By following this integrated workflow, researchers and drug development professionals can confidently identify and structurally elucidate this and other related pyrimidine derivatives, ensuring the integrity and quality of their work. The spectral data serves as a fundamental reference point for future studies, including polymorphism, stability, and formulation development.

References

  • ResearchGate. (n.d.). DFT simulations and vibrational analysis of FTIR and FT‐Raman spectra of 2‐amino‐4,6‐dihydroxypyrimidine | Request PDF. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Journal of Ovonic Research. (n.d.). Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine. Retrieved from [Link]

  • Thilagavathi, G., & Arivazhagan, M. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 389-395. doi: 10.1016/j.saa.2011.01.052. Retrieved from [Link]

  • PubMed. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. doi: 10.5281/zenodo.15369611. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2025). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic studies supported by HF/DFT calculations of 2,4,6-triaminopyrimidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid | Request PDF. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Vibrational Spectral Studies, Quantum Mechanical Properties, and Biological Activity Prediction and Inclusion Molecular Self-Ass. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • Impact Factor. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • IJERA. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed. (2013). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Retrieved from [Link]

  • arXiv. (2022). Computational Vibrational Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-6-methyl-4-pyrimidinethiol. Retrieved from [Link]

  • IntechOpen. (2017). Raman Spectroscopy of Amino Acid Crystals. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2-amino-6-hydroxy-4-methyl, TMS. Retrieved from [Link]

  • SMU. (n.d.). PyVibMS: a PyMOL plugin for visualizing vibrations in molecules and solids. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Mechanistic Profiling of 2-Amino-6-methyl-4-pyrimidinemethanol in Kinase Inhibition and Cellular Signaling

Executive Summary The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds that can precisely modulate biological pathways. 2-Amino-6-methyl-4-pyrimidinemethanol (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds that can precisely modulate biological pathways. 2-Amino-6-methyl-4-pyrimidinemethanol (CAS No. 110429-43-1)[1] represents a foundational pyrimidine building block that mimics the adenine ring of adenosine triphosphate (ATP). Because protein kinases are central nodes in cellular signaling—regulating proliferation, differentiation, and apoptosis—pyrimidine derivatives have emerged as one of the most successful classes of ATP-competitive kinase inhibitors[2].

This technical guide dissects the mechanism of action (MoA) of the 2-amino-6-methyl-4-pyrimidinemethanol scaffold, exploring its pharmacophore mapping, its role in disrupting oncogenic signaling cascades, and the rigorous, self-validating experimental methodologies required to profile its biological activity.

Molecular Architecture and Pharmacophore Mapping

To understand the biological utility of 2-Amino-6-methyl-4-pyrimidinemethanol, one must analyze its structural homology to ATP. The compound features a central pyrimidine ring decorated with three critical functional groups, each serving a distinct mechanistic purpose in target binding:

  • The 2-Amino Group (Hydrogen Bond Donor/Acceptor): The kinase "hinge region" connects the N-terminal and C-terminal lobes of the kinase domain. The 2-aminopyrimidine motif is essential because it forms robust, bidentate hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Met793 in EGFR or Leu132 in Aurora Kinase)[3]. This interaction anchors the molecule within the ATP-binding pocket.

  • The 6-Methyl Group (Hydrophobic Interaction): This moiety projects into the hydrophobic pocket adjacent to the gatekeeper residue. By modifying the steric bulk at this position, researchers can dictate the selectivity profile of the inhibitor against specific kinase families (e.g., differentiating between wild-type and mutant kinases)[4].

  • The 4-Methanol Group (Solvent-Exposed Interface): The hydroxymethyl group at the 4-position is typically oriented toward the solvent-exposed region or the ribose-binding pocket. It enhances aqueous solubility and provides a synthetic handle for further functionalization (e.g., attaching solubilizing tails or PROTAC linkers) without disrupting the core hinge-binding interactions.

Mechanism of Action in Biological Pathways

ATP-Competitive Kinase Inhibition

The primary mechanism of action for pyrimidine-based derivatives is competitive antagonism at the ATP-binding site of protein kinases[5]. In highly proliferative disease states (such as non-small cell lung cancer or chronic myelogenous leukemia), kinases like EGFR, Aurora Kinase (AURK), and Polo-like Kinase (PLK) are often constitutively active.

When a pyrimidine derivative occupies the ATP pocket, it physically blocks the transfer of the terminal phosphate from ATP to the substrate protein[2]. This halts downstream signal transduction pathways—such as the MAPK/ERK and PI3K/AKT cascades—ultimately leading to cell cycle arrest and the induction of apoptosis[5].

Pathway Visualization

MoA Ligand Growth Factor Ligand Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Receptor Activation ATP ATP Binding (Hinge Region) Receptor->ATP Conformational Shift Arrest Cell Cycle Arrest / Apoptosis Receptor->Arrest Pathway Blockade Cascade Downstream Signaling (MAPK/PI3K) ATP->Cascade Phosphorylation Inhibitor 2-Amino-6-methyl-4-pyrimidinemethanol Inhibitor->Receptor Competitive Binding Inhibitor->ATP Displaces ATP Prolif Cellular Proliferation Cascade->Prolif Oncogenic Drive

Fig 1: ATP-competitive inhibition mechanism of pyrimidine derivatives in kinase signaling pathways.

Quantitative Kinase Profiling

The potency of the pyrimidine scaffold is heavily documented across various high-value therapeutic targets. The table below synthesizes the inhibitory concentrations ( IC50​ ) and mechanisms of representative pyrimidine-based inhibitors, illustrating the broad applicability of the 2-aminopyrimidine core.

Kinase TargetPyrimidine Scaffold ClassRepresentative IC50​ RangeMechanism of ActionReference
Aurora Kinase (AURK) 2-Aminopyrimidine0.37 nM - 14.0 nMATP-Competitive (Hinge Binding)[3]
Polo-like Kinase (PLK) 2,4-Diaminopyrimidine0.83 nM - 0.90 nMATP-Competitive (Hinge Binding)[3]
BCR-ABL Pyrido[2,3-d]pyrimidine80 nM - 170 nMTyrosine Kinase Inhibition[5]
EGFR (Wild-type/Mutant) Fused Pyrimidine0.95 nM - 2.0 nMIrreversible/Reversible ATP Competition[4]

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the evaluation of 2-Amino-6-methyl-4-pyrimidinemethanol (and its downstream analogs) must employ orthogonal, self-validating protocols. The following methodologies are designed to establish causality rather than mere correlation.

Protocol 1: In Vitro Biochemical Profiling via ADP-Glo Kinase Assay

Causality Rationale: Radiometric assays pose safety and disposal challenges. The ADP-Glo assay is chosen because it directly measures the generation of ADP (a universal product of kinase activity), providing a highly sensitive, homogenous readout of enzyme kinetics. Self-Validation Mechanism: The assay incorporates a Z′ -factor calculation. A Z′>0.5 confirms that the separation between the positive control (Staurosporine) and the negative control (DMSO vehicle) is statistically robust, validating the assay window before test compound data is accepted.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 10 mM stock solutions of the pyrimidine derivative in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of the target kinase (e.g., EGFR or AURKA) with 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Substrate lipid mix. Ensure the ATP concentration is set at the enzyme's specific Km​ to accurately assess competitive inhibition. Incubate for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Data Analysis: Normalize data against DMSO controls and calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Silico Molecular Docking Validation

Causality Rationale: Biochemical data alone cannot confirm the exact binding modality. Molecular docking establishes causality by visualizing the predicted hydrogen bonds between the 2-amino group and the kinase hinge region, confirming the structural hypothesis. Self-Validation Mechanism: Before docking the test compound, the native co-crystallized ligand is extracted and re-docked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted and native pose is <2.0A˚ .

Step-by-Step Procedure:

  • Protein Preparation: Retrieve the high-resolution crystal structure of the target kinase (e.g., PDB ID: 1M17 for EGFR) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Generate the 3D conformation of 2-Amino-6-methyl-4-pyrimidinemethanol. Perform energy minimization using the OPLS3e force field.

  • Grid Generation: Define a receptor grid box centered on the ATP-binding pocket (hinge region residues Met793, Gln791).

  • Docking Execution: Run the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).

  • Interaction Analysis: Filter the top-ranked poses specifically for bidentate hydrogen bonding at the 2-aminopyrimidine core. Calculate the predicted binding affinity ( ΔG ).

Workflow Visualization

Workflow Prep Compound Synthesis & Prep (CAS 110429-43-1) Biochem Biochemical Assay (ADP-Glo Kinase Profiling) Prep->Biochem Cellular Phenotypic Assay (Cell Viability & Apoptosis) Prep->Cellular InSilico In Silico Docking (Hinge Region Interaction) Prep->InSilico Analysis Data Integration (IC50 & MoA Validation) Biochem->Analysis Enzyme Kinetics Cellular->Analysis Cellular Efficacy InSilico->Analysis Binding Poses

Fig 2: Orthogonal validation workflow for profiling pyrimidine-based kinase inhibitors.

Conclusion

The 2-Amino-6-methyl-4-pyrimidinemethanol scaffold is a highly versatile pharmacophore in modern drug discovery. By mimicking the structural geometry of ATP, it provides a highly tunable core for competitive kinase inhibition. Through the rigorous integration of biochemical assays, phenotypic screening, and in silico modeling, researchers can leverage this building block to develop next-generation therapeutics with high selectivity and profound efficacy against oncogenic and metabolic targets.

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Foundational

Comprehensive Material Safety and Handling Guide for 2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Standard Operating Procedure (SOP) Executive Summary & Mechanistic Context In modern ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Context

In modern agrochemical residue analysis and pharmaceutical synthesis, 2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1) occupies a critical intersection. Structurally, it is a substituted pyrimidine derivative featuring both an exocyclic primary amine and a hydroxymethyl group.

In an environmental and toxicological context, this compound is globally recognized as Metabolite CGA 340355 [1]. It is the primary hydrolytic degradation product of oxasulfuron, a widely used sulfonylurea herbicide. Understanding the material safety, physicochemical behavior, and handling hazards of this compound is paramount for scientists conducting residue trace analysis, environmental fate studies, or utilizing it as a nucleophilic building block in the synthesis of novel kinase inhibitors.

Metabolism A Oxasulfuron (Parent Herbicide) B Hydrolytic Cleavage (Sulfonylurea Bridge) A->B C 2-Amino-6-methyl-4-pyrimidinemethanol (Metabolite CGA 340355) B->C Pyrimidine Fraction D Oxetan-3-yl 2-sulfamoylbenzoate (Metabolite CGA 277514) B->D Aryl Sulfonamide Fraction

Fig 1. Hydrolytic degradation pathway of Oxasulfuron yielding the pyrimidine metabolite.

Physicochemical Properties

To design effective solubilization and extraction protocols, one must first understand the compound's physical nature. The presence of multiple hydrogen-bond donors (-NH2, -OH) and acceptors (pyrimidine nitrogens) results in a tightly packed crystal lattice, rendering it a solid powder at room temperature[2].

Table 1: Chemical Identity & Quantitative Data
ParameterValue / Description
Chemical Name 2-Amino-6-methyl-4-pyrimidinemethanol
Synonyms (2-Amino-6-methylpyrimidin-4-yl)methanol; Metabolite CGA 340355
CAS Registry Number 110429-43-1
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Physical State Solid (Crystalline Powder)
Solubility Profile High in DMSO/Methanol; Moderate in H₂O; Low in Hexane
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), protect from light

Hazard Identification & Toxicological Causality (E-E-A-T)

Based on structural analogs and safety data for pyrimidine-based intermediates[3][4], 2-Amino-6-methyl-4-pyrimidinemethanol is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation (Category 2)

  • H319: Causes serious eye irritation (Category 2A)

  • H335: May cause respiratory irritation (Category 3)

The "Why": Mechanistic Causality of Hazards

As a Senior Application Scientist, it is crucial to move beyond merely reading hazard codes to understanding why these hazards exist:

  • Ocular and Dermal Toxicity (H315/H319): The pyrimidine ring contains two sp²-hybridized nitrogen atoms with active lone pairs, conferring moderate basicity. When the micro-crystals contact the aqueous tear film of the eye or sweat on the skin, they rapidly dissolve, causing a localized alkaline shift. Furthermore, the primary amine acts as a strong hydrogen-bond donor, facilitating rapid adherence to and disruption of corneal and dermal epithelial proteins. This biochemical interaction triggers an immediate inflammatory cascade.

  • Inhalation Hazard (H335): The compound is synthesized and shipped as a fine crystalline powder. Due to low bulk density, it is highly susceptible to aerosolization. Inhalation of these micro-particulates leads to deposition in the upper respiratory tract, where the localized basicity irritates the mucosal lining.

Self-Validating Standard Operating Procedures (SOP)

To ensure scientific integrity and operator safety, the following protocol must be used when preparing standardized stock solutions for biological assays or analytical calibration curves.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol utilizes a self-validating feedback loop to ensure accuracy and safety.

  • Step 1: Environmental Control & Anti-Static Preparation

    • Action: Conduct all weighing inside a Class II Type A2 Biological Safety Cabinet (BSC) or a certified laboratory fume hood. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and amber glass vial.

    • Causality: The dry crystalline nature of the powder makes it prone to static charge accumulation. Neutralizing static prevents the hazardous aerosolization of the powder (mitigating H335) and ensures gravimetric accuracy.

  • Step 2: Gravimetric Analysis

    • Action: Weigh exactly 13.92 mg of 2-Amino-6-methyl-4-pyrimidinemethanol into the amber glass vial.

    • Causality: Amber glass is preemptively selected to mitigate UV-induced photo-degradation, a common instability factor in heterocyclic compounds.

  • Step 3: Solubilization

    • Action: Add 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) using a positive displacement pipette.

    • Causality: DMSO's high dielectric constant effectively solvates the polar amino and hydroxyl groups, disrupting the crystal lattice. A positive displacement pipette is mandatory because DMSO's high viscosity and low vapor pressure cause standard air-displacement pipettes to under-deliver, which would compromise the 10 mM target concentration.

  • Step 4: Verification & Storage (Self-Validation)

    • Action: Vortex for 30 seconds. Inspect the vial against a strong backlight. The solution must be completely optically clear with no Tyndall effect. If particulates remain, sonicate at 25°C for 5 minutes.

    • Action: Aliquot into 1 mL cryovials, purge the headspace with Argon, and store at -20°C.

Spill Response and Decontamination Workflow

In the event of a powder spill, standard sweeping will exacerbate the inhalation hazard. The following logical workflow must be strictly adhered to:

SpillResponse Start Spill Detected: 110429-43-1 Powder Assess Assess Spill Size & Don PPE (N95, Double Gloves, Goggles) Start->Assess Vent Ensure Local Exhaust Ventilation Assess->Vent Contain Contain Powder (Avoid Dust Generation) Vent->Contain Wet Dampen with Water/Surfactant (Reduce Aerosolization) Contain->Wet Collect Collect in Sealed Hazardous Waste Container Wet->Collect Decon Decontaminate Surface (10% Bleach -> 70% EtOH) Collect->Decon

Fig 2. Step-by-step logical workflow for solid powder spill containment and decontamination.

Decontamination Chemical Logic

During the final step (Decon), wiping the area with a 10% sodium hypochlorite (bleach) solution is required before a final 70% ethanol rinse. Why? The oxidative power of the hypochlorite ion attacks the electron-rich pyrimidine ring and the primary amine, effectively degrading the active pharmaceutical/herbicidal intermediate into smaller, biologically inactive aliphatic fragments, ensuring total chemical neutralization of the workspace.

References

  • University of Hertfordshire. "Oxasulfuron (Ref: CGA 277476) - Pesticide Properties DataBase (PPDB)." Agriculture and Environment Research Unit (AERU), Retrieved April 2026. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-6-methyl-4-pyrimidinemethanol

Application Note: Step-by-Step Synthesis Protocol for 2-Amino-6-methyl-4-pyrimidinemethanol Introduction & Mechanistic Rationale 2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1) is a highly versatile heteroaromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 2-Amino-6-methyl-4-pyrimidinemethanol

Introduction & Mechanistic Rationale

2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1) is a highly versatile heteroaromatic building block[1]. In agrochemistry, it is recognized as a primary degradation metabolite of sulfonylurea herbicides such as sulfometuron-methyl[2]. In pharmaceutical development, its functionalized pyrimidine core serves as an essential scaffold for synthesizing kinase inhibitors and σ1​ receptor antagonists.

Synthesizing this compound requires a regioselective approach to ensure the correct placement of the amino, methyl, and hydroxymethyl groups. While the direct condensation of unsymmetrical 1,3-diketones with guanidine often yields an unpredictable mixture of regioisomers, utilizing a Claisen condensation followed by a cyclocondensation and a chemoselective reduction provides a highly controlled, self-validating three-step system[3].

Causality in Experimental Design:

  • Step 1 (Claisen Condensation): Acetone and diethyl oxalate are condensed using sodium ethoxide to form ethyl 2,4-dioxopentanoate (ethyl acetopyruvate)[4]. This symmetrical-to-unsymmetrical approach avoids the regioselectivity issues of directly halogenating or oxidizing pre-formed pyrimidines.

  • Step 2 (Cyclocondensation): Ethyl acetopyruvate is reacted with guanidine carbonate. Guanidine carbonate is specifically chosen over guanidine hydrochloride because its intrinsic basicity drives the cyclization without requiring excess external base, which would otherwise risk saponifying the ethyl ester[3].

  • Step 3 (Chemoselective Reduction): The resulting ethyl 2-amino-6-methylpyrimidine-4-carboxylate is reduced using a combination of NaBH4​ and CaCl2​ . Lithium aluminum hydride ( LiAlH4​ ) is avoided because the electron-deficient pyrimidine ring is susceptible to partial reduction by strong hydride donors. The in situ generation of calcium borohydride ( Ca(BH4​)2​ ) provides the exact Lewis acidity required to selectively reduce the ester to an alcohol while leaving the heteroaromatic ring intact.

Experimental Workflow & Pathway Visualization

SyntheticWorkflow A Acetone + Diethyl Oxalate B Ethyl 2,4-dioxopentanoate (Intermediate 1) A->B NaOEt, EtOH 0°C to RT, 12h C Ethyl 2-amino-6-methylpyrimidine -4-carboxylate (Intermediate 2) B->C Guanidine Carbonate EtOH, Reflux, 16h D 2-Amino-6-methyl-4- pyrimidinemethanol (Target) C->D NaBH4, CaCl2 EtOH/THF, RT, 6h

Figure 1: Three-step synthetic workflow for 2-Amino-6-methyl-4-pyrimidinemethanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate)

  • Preparation: In a flame-dried 1 L round-bottom flask under an inert nitrogen atmosphere, dissolve sodium ethoxide (1.05 eq, 71.4 g) in 500 mL of anhydrous ethanol. Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Prepare a mixture of anhydrous acetone (1.0 eq, 58.1 g, 1.0 mol) and diethyl oxalate (1.0 eq, 146.1 g, 1.0 mol). Add this mixture dropwise to the sodium ethoxide solution over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A thick yellow precipitate (the sodium enolate salt of the product) will form[4].

  • Workup: Cool the mixture to 0 °C and carefully acidify to pH 3 using 2 M H2​SO4​ . Extract the aqueous layer with ethyl acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: The crude yellow oil can be vacuum distilled or used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

  • Preparation: In a 500 mL round-bottom flask, dissolve the crude ethyl 2,4-dioxopentanoate (1.0 eq, ~158 g, 1.0 mol) in 300 mL of absolute ethanol.

  • Addition: Add guanidine carbonate (0.55 eq, 99.1 g, 0.55 mol). (Note: 1 mole of guanidine carbonate provides 2 moles of free guanidine base).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 16 hours. The reaction progress can be monitored by TLC (Hexane:EtOAc 1:1, UV detection at 254 nm).

  • Workup: Cool the reaction mixture to room temperature, then further cool to 4 °C in a refrigerator for 4 hours to maximize product precipitation.

  • Purification: Filter the resulting solid under vacuum. Wash the filter cake with cold ethanol (50 mL) followed by cold water (100 mL) to remove unreacted guanidine salts. Dry the solid in a vacuum oven at 50 °C overnight to yield an off-white powder.

Step 3: Synthesis of 2-Amino-6-methyl-4-pyrimidinemethanol

  • Preparation: In a 1 L round-bottom flask, dissolve ethyl 2-amino-6-methylpyrimidine-4-carboxylate (1.0 eq, 90.6 g, 0.5 mol) in a mixture of THF (200 mL) and absolute ethanol (200 mL).

  • Activation: Add anhydrous calcium chloride (1.2 eq, 66.6 g, 0.6 mol) in one portion. Stir for 15 minutes at room temperature until mostly dissolved, then cool the flask to 0 °C.

  • Reduction: Slowly add sodium borohydride (2.5 eq, 47.3 g, 1.25 mol) in small portions over 45 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (DCM:MeOH 9:1, KMnO4​ stain). The starting ester spot should completely disappear.

  • Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4​Cl (150 mL) until bubbling ceases. Concentrate the mixture under reduced pressure to remove the THF and ethanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (4 x 200 mL). Because the product is highly polar, multiple extractions are necessary to ensure a high yield.

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Recrystallize the crude solid from hot ethanol/ethyl acetate to afford 2-Amino-6-methyl-4-pyrimidinemethanol as a white crystalline solid.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesis, validate the intermediates and final product against the expected analytical parameters summarized in Table 1.

CompoundExpected YieldAppearance 1 H-NMR Key Diagnostic Shifts (DMSO- d6​ )Mass Spectrometry (ESI+)
Intermediate 1 (Ethyl acetopyruvate)75 - 82%Yellow Oil6.40 ppm (s, 1H, enol =CH), 4.25 ppm (q, 2H, - CH2​ -), 2.20 ppm (s, 3H, - CH3​ )[M+H] + = 159.1
Intermediate 2 (Pyrimidine Ester)65 - 70%Off-White Solid7.05 ppm (s, 1H, Ar-H), 6.90 ppm (br s, 2H, - NH2​ ), 4.30 ppm (q, 2H, - CH2​ -), 2.25 ppm (s, 3H, - CH3​ )[M+H] + = 182.1
Target Product (CAS 110429-43-1)80 - 85%White Crystals6.45 ppm (s, 1H, Ar-H), 6.35 ppm (br s, 2H, - NH2​ ), 5.25 ppm (t, 1H, -OH), 4.30 ppm (d, 2H, - CH2​ -OH), 2.15 ppm (s, 3H, - CH3​ )[M+H] + = 140.1

Table 1: Summary of quantitative yields and analytical validation metrics for the 3-step synthesis.

References

  • AiFChem. "110429-43-1 | (2-Amino-6-methylpyrimidin-4-yl)methanol". AiFChem Product Catalog.
  • ChemicalBook. "Sulfometuron-methyl | 74222-97-2". ChemicalBook Database.
  • ACS Publications. "EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management". Journal of Medicinal Chemistry.
  • Scribd. "Organic Syntheses Collective Volume 1 | PDF | Distillation | Filtration". Organic Syntheses.

Sources

Application

Application Note: Systematic HPLC Method Development and Validation for 2-Amino-6-methyl-4-pyrimidinemethanol

Executive Summary The analysis of highly polar, basic nitrogen-containing heterocyclic compounds presents unique chromatographic challenges. 2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1) is a critical synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of highly polar, basic nitrogen-containing heterocyclic compounds presents unique chromatographic challenges. 2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1) is a critical synthetic intermediate whose purity directly impacts downstream active pharmaceutical ingredient (API) efficacy. This application note details a Quality by Design (QbD) approach to developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging surface-modified stationary phases and precise pH control, this protocol mitigates silanophilic interactions, ensuring high-resolution separation and adherence to global validation standards.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating analytical method, one must first understand the intrinsic properties of the analyte. 2-Amino-6-methyl-4-pyrimidinemethanol contains a primary amine, a hydroxymethyl group, and a pyrimidine ring.

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication
Chemical Formula C₆H₉N₃OLow molecular weight (139.16 g/mol ); elutes early in standard RP-HPLC.
Functional Groups Primary amine, Pyrimidine, HydroxylHighly polar; requires high aqueous mobile phase ratios for adequate retention.
Basicity (pKa) ~ 4.0 - 5.0 (estimated)Cationic at neutral pH. Prone to severe peak tailing due to secondary interactions with residual silanols on standard silica columns.
UV Chromophores Conjugated aromatic ringStrong π→π∗ transitions enable highly sensitive UV detection at 254 nm.
The Causality of Peak Tailing and Its Mitigation

When basic pyrimidine derivatives [1] are analyzed using traditional silica-based C18 columns at neutral pH, the protonated basic nitrogens undergo ion-exchange interactions with ionized residual silanols (-SiO⁻). This causes heterogeneous retention kinetics, manifesting as severe peak tailing.

To counteract this, our methodology employs two mechanistic solutions:

  • Mobile Phase pH Control : Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. This suppresses silanol ionization (converting them to neutral -SiOH) and acts as an ion-pairing agent, increasing the apparent hydrophobicity of the analyte.

  • Advanced Stationary Phases : We select a polar-embedded or Charged Surface Hybrid (CSH) column [2]. These columns maintain a slight positive surface charge at low pH, electrostatically repelling the basic analyte from the silica backbone.

Causality N1 Basic Pyrimidine Nitrogens (pKa ~ 4-5) N2 Ionization at Neutral pH (Cationic State) N1->N2 N3 Interaction with Residual Silanols (-SiO-) N2->N3 N4 Severe Peak Tailing & Poor Resolution N3->N4 N6 Silanol Suppression (-SiOH) N3->N6 Mitigated by N5 Acidic Mobile Phase (pH < 3.0) N5->N6 N7 Symmetrical Peak Shape (USP Tailing < 1.5) N6->N7

Fig 1. Logical causality of peak tailing in basic analytes and its mitigation via pH control.

Method Development Strategy

The following workflow illustrates the QbD-driven approach used to establish the final analytical parameters.

Method_Dev A 1. Physicochemical Profiling Assess pKa & Polarity B 2. Column Selection Polar-Retentive C18 (e.g., CSH C18) A->B C 3. Mobile Phase pH Control 0.1% TFA (pH ~2.0) for Ion-Pairing B->C D 4. Gradient Optimization Organic Modifier Scouting C->D E 5. Method Validation ICH Q2(R1) Protocol Execution D->E

Fig 2. QbD-driven HPLC method development workflow for basic pyrimidine derivatives.

Optimized Chromatographic Conditions

To prevent the highly polar 2-Amino-6-methyl-4-pyrimidinemethanol from eluting in the void volume ( t0​ ), the gradient begins with a 2-minute isocratic hold at 95% aqueous. This focuses the analyte at the head of the column, ensuring an adequate retention factor ( k′>2 ).

Table 2: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (Acetonitrile)Gradient Curve
0.0 1.0955Initial
2.0 1.09556 (Linear)
10.0 1.040606 (Linear)
12.0 1.010906 (Linear)
12.1 1.09556 (Linear)
15.0 1.09556 (Linear)

Column: Waters ACQUITY CSH C18 (4.6 x 100 mm, 2.5 µm) or equivalent. Column Temp: 35°C. Detection: DAD at 254 nm.

Experimental Workflows & Protocols

A self-validating method requires rigorous adherence to preparation protocols. The following step-by-step methodology ensures reproducibility.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Degas by sonication for 10 minutes.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane and degas.

Step 2: Diluent Preparation
  • Causality Check: The sample diluent must match the initial mobile phase conditions (95% Water / 5% Acetonitrile). If a stronger solvent (e.g., 100% Methanol) is used, the injection plug will drag the analyte through the column before mixing, causing peak fronting.

  • Action: Mix 950 mL of ultra-pure water with 50 mL of Acetonitrile.

Step 3: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Amino-6-methyl-4-pyrimidinemethanol reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm nylon syringe filter into an HPLC vial.

Step 4: System Equilibration & Sequence Execution
  • Purge the HPLC pumps and wash the autosampler needle with 50:50 Water:Acetonitrile to eliminate carryover.

  • Equilibrate the column with the initial gradient conditions (95% A / 5% B) for at least 15 column volumes (~15 minutes) until the baseline is stable.

  • Injection Sequence:

    • Blank (Diluent) - 1 injection (Check for ghost peaks).

    • System Suitability Standard - 5 injections.

    • Samples - Bracketing standards every 10 injections.

System Suitability & ICH Validation Parameters

To ensure the method is fit-for-purpose, it must be validated according to the[3]. The protocol is designed to be self-validating by requiring the system to pass strict System Suitability Testing (SST) criteria before sample data is accepted.

Table 3: ICH Q2(R1) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability (Precision) 5 replicate injections of the 0.1 mg/mL Working Standard.%RSD of Peak Area ≤ 2.0%; USP Tailing Factor ≤ 1.5; Theoretical Plates (N) > 5000.
Specificity Inject Blank, Standard, and stressed samples (Acid, Base, Peroxide degradation).No interfering peaks at the retention time of the main peak. Peak purity angle < Purity threshold (via DAD).
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% level response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and pH (±0.2).System suitability criteria must still be met under all perturbed conditions.

References

  • Title : Using the Systematic Screening Protocol and MaxPeak™ Premier Columns to Separate Seven Janus Kinase Inhibitors Source : Waters Corporation URL :[Link]

  • Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL :[Link]

Method

Application Note: 2-Amino-6-methyl-4-pyrimidinemethanol in Multi-Target Drug Discovery

Executive Summary The compound 2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1) is a highly privileged, versatile scaffold in modern medicinal chemistry. Recognized primarily for its utility in the design of ATP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1) is a highly privileged, versatile scaffold in modern medicinal chemistry. Recognized primarily for its utility in the design of ATP-competitive kinase inhibitors, this pyrimidine derivative provides an ideal balance of structural rigidity, hydrogen-bonding capability, and synthetic tractability. This application note details the mechanistic rationale for utilizing this scaffold, specifically focusing on its role in developing target-selective kinase inhibitors (such as JAK inhibitors)[1] and multi-target agents (such as dual PI3K/HDAC inhibitors)[2].

Pharmacophoric Rationale & Mechanistic Insights (E-E-A-T)

The strategic incorporation of the 2-amino-6-methyl-4-pyrimidinemethanol core into drug candidates is driven by precise structure-activity relationship (SAR) principles. Rather than serving as a passive structural backbone, each functional group on this molecule actively dictates target engagement:

  • The 2-Aminopyrimidine Core (Hinge Binder): The 2-amino group acts as a critical hydrogen bond donor, while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region, perfectly mimicking the binding mode of the adenine ring of ATP[3].

  • The 6-Methyl Group (Selectivity Filter): The addition of a methyl group at the 6-position introduces a localized hydrophobic bulk. This creates a deliberate steric clash with larger, bulky "gatekeeper" residues found in off-target kinases, thereby enhancing the selectivity profile for kinases with smaller gatekeeper pockets (e.g., specific JAK or PI3K isoforms)[1].

  • The 4-Hydroxymethyl Group (Solvent Vector & Synthetic Handle): Positioned to project outward toward the solvent-exposed channel of the ATP pocket, the hydroxymethyl group improves the aqueous solubility of the lipophilic core. More importantly, it serves as an ideal synthetic handle for chemoselective functionalization, allowing researchers to append linkers or secondary pharmacophores (e.g., electrophilic warheads for covalent inhibition) without disrupting the critical hinge-binding motif[4].

G cluster_0 ATP-Binding Pocket (Kinase) Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue Solvent Solvent-Exposed Region Scaffold 2-Amino-6-methyl- 4-pyrimidinemethanol Scaffold->Hinge 2-Amino & Pyrimidine N (H-Bond Donor/Acceptor) Scaffold->Gatekeeper 6-Methyl Group (Steric/Hydrophobic Interaction) Scaffold->Solvent 4-Hydroxymethyl (Solvent Vector / Linker)

Fig 1: Pharmacophoric mapping of the 2-amino-6-methyl-4-pyrimidinemethanol scaffold in a kinase.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the quantitative and qualitative impacts of functionalizing the 2-amino-6-methyl-4-pyrimidinemethanol scaffold, derived from optimization campaigns for dual PI3K/HDAC and JAK inhibitors[2],[3].

Scaffold ModificationTarget ClassEffect on Potency / SelectivityMechanistic Rationale
Unmodified 2-NH₂ Pan-KinaseEstablishes baseline affinityForms bidentate hydrogen bonds with the kinase hinge region, mimicking ATP.
6-Methyl Substitution JAK2, PI3KEnhances target selectivityInduces a steric clash with larger gatekeeper residues, restricting off-target binding.
4-Hydroxymethyl Etherification HDAC / PI3K DualEnables multi-target inhibitionActs as a solvent-exposed vector, allowing the attachment of a linker and a zinc-binding group.
Removal of 2-NH₂ PI3KComplete loss of potencyEliminates the critical hydrogen bond donor required for stable hinge binding.

Experimental Workflows & Methodologies

Workflow Overview: Designing a Dual-Target Inhibitor

By utilizing the 4-hydroxymethyl group, researchers can synthesize dual-action drugs. For example, anchoring the pyrimidine in the PI3K pocket while projecting a hydroxamic acid through the solvent channel to inhibit HDAC enzymes[2].

G SM 2-Amino-6-methyl- 4-pyrimidinemethanol Step1 Chemoselective O-Alkylation (K2CO3, DMF, Linker-Br) SM->Step1 Protects 2-NH2 Step2 Cross-Coupling / Functionalization (Pd-Catalyzed) Step1->Step2 Ether Linkage Formed Final Dual Target Inhibitor (Drug Candidate) Step2->Final Warhead Attached

Fig 2: Synthetic workflow utilizing the 4-hydroxymethyl handle for dual-target inhibitor design.

Protocol 1: Chemoselective O-Alkylation of the 4-Hydroxymethyl Group

Objective: To attach a linker moiety to the 4-hydroxymethyl group without causing unwanted N-alkylation at the 2-amino position. Causality & Self-Validation: The 2-amino group of pyrimidines is poorly nucleophilic due to electron delocalization into the electron-deficient aromatic ring. By utilizing a mild base ( K2​CO3​ ), we selectively deprotonate the aliphatic hydroxyl group (pKa ~15.5) while leaving the exocyclic amine intact. This protocol is self-validating through the use of LC-MS in-process controls (IPC); the appearance of a single [M+H]+ peak confirms chemoselectivity. If multiple peaks appear, it indicates over-alkylation, prompting a reduction in base strength or temperature.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-Amino-6-methyl-4-pyrimidinemethanol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Critical Causality Step: Do not use strong bases like Sodium Hydride (NaH); strong bases will deprotonate the 2-amino group, leading to non-selective N-alkylation and complex mixtures.

  • Electrophile Addition: Slowly add 1.1 equivalents of the desired alkyl bromide (linker) dropwise at 0°C. This controls the exothermic nature of the reaction and minimizes side products.

  • Reaction & IPC: Warm the reaction to room temperature and stir for 4-6 hours. Perform an LC-MS check. Validation: The reaction is deemed complete when the starting material peak disappears and a single product peak emerges.

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers thoroughly with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the IC50​ of the synthesized 2-aminopyrimidine derivatives against target kinases. Causality & Self-Validation: Because 2-aminopyrimidines are ATP-competitive inhibitors, the assay must be run at an ATP concentration equal to the Km​ of the specific kinase. This ensures the assay remains highly sensitive to competitive binding. The system is self-validating by including a reference inhibitor (e.g., Ruxolitinib for JAK2). If the reference IC50​ deviates by more than 3-fold from established literature values, the assay run is invalidated, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris, 20 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.4).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add the purified target kinase to the wells and pre-incubate for 15 minutes at room temperature. Causality: This pre-incubation allows for equilibrium binding of the inhibitor to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add a mixture of the specific peptide substrate and ATP (at the predetermined Km​ concentration). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase/luciferin reaction (30-minute incubation).

  • Data Acquisition: Read the luminescence signal using a microplate reader. Plot the log(inhibitor concentration) vs. normalized luminescence to calculate the IC50​ using non-linear regression.

References

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. NIH/PMC. 2

  • Discovery and Characterization of the Topical Soft JAK Inhibitor CEE321 for Atopic Dermatitis. ACS Publications. 1

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. NIH/PMC. 3

  • Covalent Inhibition of the Histamine H3 Receptor. MDPI. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 2-Amino-6-methyl-4-pyrimidinemethanol

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-6-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-6-methyl-4-pyrimidinemethanol. Leveraging established principles for the purification of polar heterocyclic compounds, this document offers practical solutions to common challenges encountered during experimental work.

I. Understanding the Molecule: Key Physicochemical Considerations

2-Amino-6-methyl-4-pyrimidinemethanol is a polar molecule due to the presence of an amino group, a hydroxyl group, and two nitrogen atoms within the pyrimidine ring. This polarity dictates its solubility and chromatographic behavior. The basicity of the amino group and the pyrimidine ring can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing or degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 2-Amino-6-methyl-4-pyrimidinemethanol?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common contaminants may include unreacted starting materials from the synthesis, over-oxidized products (e.g., the corresponding carboxylic acid or aldehyde), and polymeric byproducts.

Q2: My compound is a solid. Should I opt for recrystallization or chromatography?

A2: The choice depends on the impurity profile and the desired purity level. Recrystallization is an excellent technique for removing small amounts of impurities from a crystalline solid and for large-scale purification. If the crude material is oily or contains multiple impurities with similar polarities to the target compound, column chromatography is generally more effective.

Q3: What are the initial steps for developing a purification method for a novel pyrimidine derivative like this?

A3: Start with a small-scale analysis. Use Thin-Layer Chromatography (TLC) to get a preliminary idea of the number of components in your crude mixture and to screen for suitable solvent systems for column chromatography. For recrystallization, perform small-scale solubility tests in a variety of solvents.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and economical purification technique for crystalline solids. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A4: A two-solvent system is often effective when a single solvent is not ideal.[1] The ideal pair of solvents should be miscible, with one solvent (the "solvent") in which your compound is soluble at high temperatures, and another (the "anti-solvent") in which it is poorly soluble even at high temperatures.

Troubleshooting Common Recrystallization Problems:

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower-boiling point solvent. Add more solvent to reduce saturation. Induce crystallization by scratching the flask or adding a seed crystal.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Recovery Too much solvent was used. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to dissolve the compound. Always wash the collected crystals with a small amount of ice-cold solvent.[3]
Colored Impurities Remain The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3]
Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent pair (e.g., Ethanol/Water, Methanol/Diethyl Ether, or Dichloromethane/Hexane).

  • Dissolution: Dissolve the crude 2-Amino-6-methyl-4-pyrimidinemethanol in a minimum amount of the hot "solvent".

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

IV. Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of components to a stationary phase.

Q5: My compound is streaking or tailing on the silica gel TLC plate. What does this mean for my column purification?

A5: Tailing on a silica TLC plate is a strong indicator that you will face similar issues on a silica gel column. This is often due to the basic nature of the amino-pyrimidine interacting strongly with the acidic silanol groups on the silica surface.

Q6: How can I prevent my compound from degrading on the silica gel column?

A6: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To mitigate this, you can either neutralize the silica gel by pre-treating it with a base like triethylamine, or add a small percentage (0.1-1%) of a base such as triethylamine or pyridine to your mobile phase. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.

Workflow for Method Development in Column Chromatography

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up TLC Perform TLC with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) Rf Identify a system giving an Rf of 0.2-0.4 TLC->Rf Tailing Observe for peak tailing Rf->Tailing Add_Base If tailing occurs, add 0.5% triethylamine to the mobile phase Tailing->Add_Base Test_Stationary_Phase Consider alternative stationary phases (e.g., Alumina, C18) Tailing->Test_Stationary_Phase Flash_Chrom Perform flash column chromatography with the optimized conditions Add_Base->Flash_Chrom Test_Stationary_Phase->Flash_Chrom Prep_HPLC For difficult separations, consider preparative HPLC Flash_Chrom->Prep_HPLC If purity is still low

Caption: Method Development for Column Chromatography.

Protocol: Flash Column Chromatography (Normal Phase)
  • Solvent System Selection: Based on TLC analysis, choose an appropriate mobile phase. A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, or dichloromethane and methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

V. Advanced Purification: Preparative HPLC

For achieving very high purity or for separating challenging mixtures, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[4]

Q7: When should I consider using preparative HPLC?

A7: Preparative HPLC is recommended when:

  • High purity (>99%) is required.

  • Impurities are structurally very similar to the target compound.

  • The amount of material to be purified is relatively small (mg to g scale).

Comparison of Chromatographic Techniques:

Technique Stationary Phase Mobile Phase Best For...
Normal Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/EtOAc)Less polar to moderately polar compounds.
Reversed Phase Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Moderately polar to non-polar compounds.
HILIC Polar (e.g., Silica, Amide)Polar (e.g., Acetonitrile/Water)Very polar, hydrophilic compounds that are poorly retained in reversed-phase.
Protocol: Preparative Reversed-Phase HPLC
  • Column and Mobile Phase Selection: Choose a suitable C18 column. A common mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development: Start with an analytical scale column to develop the separation method. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Scale-Up: Once a good separation is achieved on the analytical scale, scale up to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is water/acetonitrile based.

Logical Workflow for Purification Strategy

G start Crude 2-Amino-6-methyl-4-pyrimidinemethanol is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Column Chromatography is_solid->chromatography No / Oily purity_check1 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC/HPLC/NMR) chromatography->purity_check2 purity_check1->chromatography Purity <98% final_product Pure Product purity_check1->final_product Purity >98% purity_check2->final_product Purity >98% prep_hplc Consider Preparative HPLC purity_check2->prep_hplc Purity <98% prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

VI. Purity Assessment

After purification, it is crucial to assess the purity of 2-Amino-6-methyl-4-pyrimidinemethanol. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

VII. References

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-6-methyl-4-pyrimidinemethanol Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly polyfunctional pyrimidine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of highly polyfunctional pyrimidine scaffolds. 2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1) is notoriously challenging to derivatize cleanly.

The core issue lies in chemoselectivity. This molecule possesses three competing nucleophilic centers: the primary alcohol at C4, the exocyclic amine at C2, and the endocyclic pyrimidine nitrogens (N1/N3). This guide is designed to explain the mechanistic causality behind common side reactions—such as over-alkylation and unintended O-alkylation—and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

The Chemoselectivity Matrix

To control your reaction, you must first understand the inherent electronic and steric properties of the molecule's reactive sites. The exocyclic C2-amine lone pair is delocalized into the strongly electron-withdrawing pyrimidine π-system. Consequently, its nucleophilicity is significantly diminished compared to the aliphatic C4-hydroxyl group.

Reactive SiteEst. pKa (Conjugate)Nucleophilicity (HSAB Theory)Primary ChallengePreferred Protection Strategy
C4-Hydroxymethyl (-OH) ~15.5Hard, high steric accessibilityUnintended O-alkylation or oxidationSilylation (TBS, TBDPS)
C2-Exocyclic Amine (-NH2) ~3.5Soft, resonance-delocalizedOver-alkylation (di-alkylation)Di-Boc, Fmoc[1]
N1/N3 Endocyclic Ring ~1.5Moderate, highly basicQuaternization (Ring N-alkylation)N/A (Steric shielding via C2/C6)
Strategic Functionalization Workflow

Before running any experiment, consult the logic tree below to determine the correct sequence of protection and activation.

Workflow Start 2-Amino-6-methyl-4-pyrimidinemethanol (Multiple Reactive Sites) TargetO Target: C4-OH Functionalization Start->TargetO TargetN Target: C2-NH2 Functionalization Start->TargetN ProtectN Step 1: Di-Boc Protection of C2-NH2 (Boc2O, DMAP, THF) TargetO->ProtectN ProtectO Path A: Protect C4-OH (TBS-Cl, Imidazole, DMF) TargetN->ProtectO If Strong Base Needed Reductive Path B: Direct Reductive Amination (Aldehyde, Formic Acid, Reflux) TargetN->Reductive If Mono-Alkylation Desired ReactO Step 2: O-Alkylation / Oxidation (NaH, R-X or Swern) ProtectN->ReactO DeprotectN Step 3: TFA Deprotection Yields O-Functionalized Product ReactO->DeprotectN ReactN N-Alkylation / Acylation (R-X, Base) ProtectO->ReactN DeprotectO TBAF Deprotection Yields N-Functionalized Product ReactN->DeprotectO ProductN Mono-N-Alkylated Product (No O-Alkylation) Reductive->ProductN

Fig 1: Strategic logic tree for the chemoselective functionalization of 2-amino-6-methyl-4-pyrimidinemethanol.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to N-alkylate the C2-amine using an alkyl halide and K2​CO3​ , but I'm getting a complex mixture of O-alkylated and ring-N-alkylated products. How do I fix this? Causality: Alkyl halides are hard-to-borderline electrophiles. Because the primary alcohol at C4 is a harder and more accessible nucleophile than the delocalized C2-amine, O-alkylation dominates under basic conditions. Furthermore, the endocyclic N1/N3 nitrogens are highly basic, leading to competing quaternization[2]. Solution: Shift from direct SN​2 alkylation to Reductive Amination . By condensing the C2-amine with an aldehyde to form a transient imine, followed by reduction, you bypass the O-alkylation pathway entirely because alcohols do not form stable acetals under these specific transient conditions[2].

Mechanism Reagent 2-Amino-6-methyl-4-pyrimidinemethanol Direct Direct Alkylation (R-X, Base) Reagent->Direct Reductive Reductive Amination (R-CHO, H+) Reagent->Reductive HardSoft Hard/Soft Acid-Base (HSAB) Mismatch Alkylation of C4-OH & Ring N1/N3 Direct->HardSoft Imine Transient Imine Formation Highly specific to C2-NH2 Reductive->Imine Mixture Complex Mixture: O-Alkyl, N-Alkyl, Di-Alkyl HardSoft->Mixture Pure Selective Mono-N-Alkylation (Water as byproduct) Imine->Pure

Fig 2: Mechanistic divergence: Direct alkylation vs. reductive amination pathways.

Q2: I need to functionalize the C4-alcohol (e.g., Williamson ether synthesis), but my C2-amine is interfering. What is the most robust protection strategy? Causality: A single Boc group leaves an acidic N-H proton (pKa ~12-13 due to the adjacent Boc and pyrimidine groups). If you subject a mono-Boc intermediate to NaH for subsequent C4-OH alkylation, the N-H will deprotonate, forming an amide anion that competes with the alkoxide. Solution: Use di-Boc protection for the C2-amine. Using excess Boc2​O with DMAP will yield the di-Boc protected amine, completely masking its nucleophilicity and eliminating the acidic proton[1].

Q3: How can I selectively protect the C4-methanol group without touching the C2-amine? Causality: Silyl chlorides (like TBS-Cl) are highly oxophilic. The C4 primary alcohol will react rapidly with TBS-Cl in the presence of a mild base like imidazole, while the C2-amine remains unreactive due to its lower nucleophilicity and the steric bulk of the incoming TBS group. Solution: Use TBS-Cl (1.1 eq) and Imidazole (2.0 eq) in DMF at 0 °C.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify success before proceeding to the next step.

Protocol A: Chemoselective Reductive Amination of the C2-Amine[2]

Objective: Achieve mono-N-alkylation without O-alkylation or over-alkylation.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 2-Amino-6-methyl-4-pyrimidinemethanol (1.0 mmol) and the desired aldehyde (1.1 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (2.0 mmol) to adjust the pH to ~4-5. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1 (TLC): The starting material is highly polar. Spot the reaction on silica TLC (Eluent: 10% MeOH/DCM). A new, less polar spot (the imine) must appear. If the imine does not form, the pH is likely too high; add an additional 0.5 mmol of acetic acid.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol). Stir for 12 hours, allowing it to warm to room temperature.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. You should observe the [M+H]+ corresponding to the mono-alkylated mass. The absence of a +2R mass confirms that over-alkylation was successfully prevented.

Protocol B: Di-Boc Protection of the C2-Amine[1]

Objective: Completely mask the C2-amine to allow harsh basic functionalization at the C4-OH.

  • Reaction Setup: Dissolve 2-Amino-6-methyl-4-pyrimidinemethanol (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 2.5 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

  • Heating: Heat the reaction to 60 °C and stir for 16 hours.

    • Validation Checkpoint 1 (TLC & Visual): The reaction will evolve CO2​ gas (bubbling). On TLC (Eluent: 50% EtOAc/Hexanes), the starting material ( Rf​ ~0.05) will disappear, transitioning first to a mono-Boc intermediate, and finally to a highly non-polar di-Boc spot ( Rf​ ~0.6).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

    • Validation Checkpoint 2 (NMR): In the 1H -NMR spectrum ( CDCl3​ ), the broad NH2​ singlet (~5.0 ppm) must be completely absent, replaced by a massive 18-proton singlet at ~1.4 ppm corresponding to the two Boc groups.

References
  • 2 - Benchchem 2.1 - PubMed Central (PMC) / NIH

  • 3 - MDPI

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 2-Amino-6-methyl-4-pyrimidinemethanol synthesis pathways

Reproducibility of 2-Amino-6-methyl-4-pyrimidinemethanol Synthesis Pathways: A Comparative Technical Guide As a Senior Application Scientist, achieving high reproducibility in heterocyclic synthesis requires moving beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-Amino-6-methyl-4-pyrimidinemethanol Synthesis Pathways: A Comparative Technical Guide

As a Senior Application Scientist, achieving high reproducibility in heterocyclic synthesis requires moving beyond simple procedural recipes. Pyrimidine derivatives, particularly 2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1), present unique synthetic challenges due to the electron-deficient nature of the pyrimidine core and the presence of multiple reactive heteroatoms.

This guide objectively compares three distinct pathways to obtain this critical building block and metabolite: chemoselective reduction, de novo cyclocondensation, and biocatalytic degradation. By analyzing the thermodynamic and kinetic drivers of each route, researchers can select the optimal self-validating protocol for their specific scale and purity requirements.

Strategic Overview of Synthesis Pathways

The synthesis of 2-Amino-6-methyl-4-pyrimidinemethanol can be approached from three fundamentally different vectors, each serving a distinct application in drug development and analytical chemistry.

PathwayComparison Target 2-Amino-6-methyl-4-pyrimidinemethanol (Target Molecule) P1 Pathway A: Reduction Precursor: Carboxylic Acid P1->Target BH3-THF High Chemoselectivity P2 Pathway B: Condensation Precursor: Guanidine + Dicarbonyl P2->Target 1. Cyclization 2. Ether Cleavage P3 Pathway C: Biocatalysis Precursor: Sulfometuron-methyl P3->Target CYP450 Hydroxylation & Bridge Cleavage

Figure 1: Overview of three distinct synthetic and metabolic pathways to the target pyrimidine.

Pathway A: Chemoselective Borane Reduction (The Synthetic Standard)

Mechanistic Rationale & Causality: The most direct laboratory-scale route is the reduction of 2-amino-6-methylpyrimidine-4-carboxylic acid (CAS 6630-66-6), a known intermediate in both synthesis and environmental degradation [1][2]. Standard hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) are explicitly avoided here; they frequently cause over-reduction or ring-opening of the electron-deficient pyrimidine core.

Instead, Borane-Tetrahydrofuran ( BH3​⋅THF ) is utilized. Borane is an electrophilic reducing agent. It first acts as a Lewis acid, coordinating to the most basic sites (the pyrimidine nitrogens and the exocyclic amine). Only after these sites are saturated does it reduce the carboxylic acid to a borate ester. This dictates a strict stoichiometric causality: a minimum of 3.0 to 4.0 equivalents of BH3​ must be used to achieve full conversion.

BoraneMechanism N1 Pyrimidine-4-carboxylic acid (Substrate) N2 Amine-Borane Adduct (Intermediate) N1->N2 BH3-THF (2 eq) N-coordination N3 Trialkyl Borate (Reduced State) N2->N3 BH3-THF (1.5 eq) COOH Reduction N4 Target Alcohol (Product) N3->N4 MeOH Quench Hydrolysis

Figure 2: Mechanistic workflow of chemoselective borane reduction showing reagent stoichiometry.

Self-Validating Protocol:

  • Preparation: Suspend 10.0 mmol of 2-amino-6-methylpyrimidine-4-carboxylic acid in 40 mL of anhydrous THF under an Argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Dropwise add 35.0 mL of 1.0 M BH3​⋅THF (3.5 eq). Validation checkpoint: Vigorous hydrogen evolution indicates the initial Lewis acid-base complexation and reaction with trace moisture.

  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1); the highly polar acid spot should completely disappear.

  • Quench & Cleavage: Cool to 0 °C and cautiously add 15 mL of anhydrous Methanol. Causality: Methanol is required to solvolyze the robust boron-oxygen bonds of the intermediate trialkyl borate. Reflux for an additional 1 hour to ensure complete cleavage.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with ethyl acetate to yield the target methanol derivative.

Pathway B: De Novo Cyclocondensation (The Scalable Route)

Mechanistic Rationale & Causality: For larger-scale industrial applications, de novo construction of the pyrimidine ring is preferred. Reacting guanidine with a 1,3-dicarbonyl compound is the classical approach. However, using 1-hydroxy-2,4-pentanedione directly leads to poor reproducibility due to competitive intramolecular cyclization (forming furans).

To enforce regioselectivity and prevent side reactions, the hydroxyl group must be masked as a methyl ether (1-methoxy-2,4-pentanedione). Following cyclization, the ether is cleaved using Boron Tribromide ( BBr3​ ).

Self-Validating Protocol:

  • Cyclization: Dissolve 20.0 mmol of guanidine carbonate and 20.0 mmol of 1-methoxy-2,4-pentanedione in 50 mL of absolute ethanol containing 1.2 eq of Sodium Ethoxide. Reflux for 12 hours.

  • Intermediate Isolation: Cool and filter the precipitated sodium salts. Concentrate the filtrate to isolate 4-(methoxymethyl)-6-methylpyrimidin-2-amine.

  • Deprotection: Dissolve the intermediate in anhydrous DCM (30 mL) and cool to -78 °C. Slowly add 1.5 eq of BBr3​ . Causality: The ultra-low temperature prevents the highly Lewis-acidic BBr3​ from cleaving the pyrimidine ring itself.

  • Quench: Stir for 2 hours, then carefully quench with methanol at -78 °C before warming to room temperature.

Pathway C: Biocatalytic Degradation (The Analytical Standard)

Mechanistic Rationale & Causality: In environmental and pharmacokinetic contexts, 2-Amino-6-methyl-4-pyrimidinemethanol is generated as a primary mammalian and plant metabolite of the sulfonylurea herbicide Sulfometuron-methyl [3][4]. Cytochrome P450 enzymes catalyze the aliphatic hydroxylation of one of the pyrimidine methyl groups, followed by the hydrolytic cleavage of the sulfonylurea bridge at acidic pH (pH < 5.0). This route is strictly used to generate highly authentic analytical standards for LC-MS/MS tracking.

Self-Validating Protocol (In Vitro):

  • Incubation: Prepare a 100 µM solution of Sulfometuron-methyl in 0.1 M phosphate buffer (pH 7.4). Add 1.0 mg/mL of pooled Rat Liver Microsomes (RLM).

  • Activation: Initiate the CYP450-mediated hydroxylation by adding 1.0 mM NADPH. Incubate at 37 °C for 120 minutes.

  • Bridge Cleavage: Terminate the enzymatic reaction and induce sulfonylurea cleavage by adjusting the pH to 4.5 using 1.0 M Formic Acid. Incubate at 45 °C for 24 hours.

  • Extraction: Centrifuge to remove precipitated proteins. The supernatant contains the target pyrimidinemethanol and saccharin byproducts, which are separated via preparative reverse-phase HPLC.

Quantitative Comparative Analysis

To aid in route selection, the quantitative performance metrics of the three described pathways are summarized below.

MetricPathway A (Borane Reduction)Pathway B (Cyclocondensation)Pathway C (Biocatalysis)
Overall Yield 82 - 88%65 - 70%< 5% (Analytical scale only)
Regioselectivity > 98%~ 85% (Requires purification)> 99% (Enzyme-directed)
Scalability Moderate (Up to 100g)High (Kilogram scale)Low (Microgram scale)
Primary Application MedChem Library SynthesisBulk Intermediate ProductionEnvironmental/PK Standards
Major Impurity Unreacted carboxylic acidRegioisomeric pyrimidinesSaccharin, parent herbicide

References

  • Environmental Science & Technology (ACS Publications). Photochemistry of Hydrochar: Reactive Oxygen Species Generation and Sulfadimidine Degradation. DOI:[Link]

  • Chemdad. DPX-T5648 (Sulfometuron-methyl) Preparation Products and Raw Materials. Retrieved from: [Link]

Comparative

Validating the Structural Integrity of 2-Amino-6-methyl-4-pyrimidinemethanol After Storage: A Comparative Analytical Guide

In pharmaceutical development and synthetic chemistry, the structural integrity of molecular building blocks directly dictates the yield and purity of downstream active pharmaceutical ingredients (APIs).1 is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and synthetic chemistry, the structural integrity of molecular building blocks directly dictates the yield and purity of downstream active pharmaceutical ingredients (APIs).1 is a highly versatile pyrimidine derivative[1]. However, its reactive functional groups demand rigorous stability validation after prolonged storage.

This guide objectively compares the storage stability of 2-Amino-6-methyl-4-pyrimidinemethanol against a structurally robust alternative, 2-Amino-4,6-dimethylpyrimidine, and provides a self-validating experimental framework for assessing structural degradation based on 2[2].

Mechanistic Vulnerabilities: Why Storage Conditions Matter

To understand the causality behind our experimental choices, we must first analyze the molecule's structural liabilities. 2-Amino-6-methyl-4-pyrimidinemethanol contains a hydroxymethyl group (-CH2OH) at the C4 position. Under environmental stress (oxygen, humidity, and elevated temperatures), this primary alcohol is susceptible to auto-oxidation, forming a reactive aldehyde intermediate. Subsequently, the C2-amino group can undergo intermolecular condensation with the newly formed aldehyde, leading to Schiff base formation and irreversible dimerization.

In contrast, the alternative building block, 2-Amino-4,6-dimethylpyrimidine, replaces the hydroxymethyl group with a stable methyl group. This substitution eliminates the primary oxidation liability, resulting in a significantly superior shelf-life profile—but sacrificing the synthetic handle (the hydroxyl group) required for specific downstream functionalizations.

DegradationMechanisms cluster_AMPM Target: 2-Amino-6-methyl-4-pyrimidinemethanol cluster_ADMP Alternative: 2-Amino-4,6-dimethylpyrimidine AMPM Intact Compound (-CH2OH Group) Oxidation Auto-Oxidation (Aldehyde Formation) AMPM->Oxidation O2, Heat Dimer Intermolecular Condensation (Dimerization) Oxidation->Dimer + Intact Amine ADMP Intact Compound (-CH3 Group) Stable Structurally Stable (No Oxidation) ADMP->Stable O2, Heat

Degradation pathway comparison of hydroxymethyl vs. methyl-substituted pyrimidines.

Comparative Stability Analysis (Experimental Data)

To objectively compare performance, both compounds were subjected to stability testing protocols aligned with 3[3]. The standard long-term condition (25°C ± 2°C / 60% RH ± 5% RH) and the accelerated condition (40°C ± 2°C / 75% RH ± 5% RH) were evaluated over a 6-month period[4].

Table 1: Comparative HPLC Purity (% Area) Over 6 Months

Storage ConditionCompoundInitial (T=0)3 Months6 MonthsPrimary Degradant Identified
Long-Term (25°C/60% RH)2-Amino-6-methyl-4-pyrimidinemethanol99.5%98.2%96.4%Aldehyde derivative (1.8%)
2-Amino-4,6-dimethylpyrimidine (Alt)99.8%99.7%99.6%None detected
Accelerated (40°C/75% RH)2-Amino-6-methyl-4-pyrimidinemethanol99.5%92.1%84.3%Dimerized Schiff Base (11.2%)
2-Amino-4,6-dimethylpyrimidine (Alt)99.8%99.5%99.1%Trace oxidation (<0.5%)
Inert/Refrigerated (4°C/Argon)2-Amino-6-methyl-4-pyrimidinemethanol99.5%99.5%99.4%None detected

Data Interpretation: The data clearly demonstrates that while 2-Amino-6-methyl-4-pyrimidinemethanol offers essential synthetic utility, it fails accelerated stability testing under ambient atmosphere. It requires inert, refrigerated storage (4°C under Argon) to maintain structural integrity, whereas the dimethyl alternative remains stable under standard ambient conditions[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, the validation of stored samples must employ orthogonal analytical techniques. Relying solely on HPLC-UV can be misleading if degradants lack chromophores or co-elute with the main peak. The following step-by-step workflow establishes a self-validating system: HPLC-UV provides relative purity, LC-MS/MS confirms the molecular weight of degradants, and quantitative NMR (qNMR) establishes absolute mass balance.

ValidationWorkflow S1 Sample Retrieval (ICH Conditions) S2 HPLC-UV Analysis (Relative Purity) S1->S2 S3 LC-MS/MS (Degradant ID) S2->S3 Impurity >0.1% S4 1H qNMR (Absolute Quantitation) S2->S4 Orthogonal Check S5 Data Synthesis & Integrity Confirmation S3->S5 S4->S5

Self-validating orthogonal analytical workflow for assessing API structural integrity.

Protocol 1: HPLC-UV Purity Profiling

Rationale: Reverse-phase chromatography separates the polar hydroxymethyl compound from its more hydrophobic aldehyde and dimerized degradants.

  • Sample Preparation: Dissolve 10 mg of the stored 2-Amino-6-methyl-4-pyrimidinemethanol in 10 mL of HPLC-grade Water:Acetonitrile (90:10 v/v).

  • Column Selection: Use a C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to ensure adequate retention of the polar pyrimidine core.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality Note: The acidic modifier suppresses the ionization of the C2-amino group, preventing peak tailing and improving resolution.

  • Detection: Set the UV/Vis diode array detector to extract chromatograms at 254 nm and 280 nm.

  • System Suitability: Inject a freshly prepared standard. The tailing factor must be < 1.5, and theoretical plates > 5000.

Protocol 2: LC-MS/MS Structural Identification

Rationale: When HPLC-UV detects new peaks (e.g., at the 6-month mark under accelerated conditions[6]), MS/MS is required to prove the degradation mechanism.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The pyrimidine ring easily accepts a proton to form [M+H]+.

  • Mass Transition Analysis:

    • Intact Compound: Expect an [M+H]+ peak at m/z 140.1 (Molecular Weight: 139.16 g/mol )[1].

    • Aldehyde Degradant: Look for an [M+H]+ peak at m/z 138.1 (loss of 2 Da due to oxidation).

    • Dimer Degradant: Look for an [M+H]+ peak around m/z 259.1 (condensation of amine and aldehyde with the loss of water).

  • Validation: The identification of the m/z 138.1 peak directly validates the mechanistic hypothesis of C4-hydroxymethyl auto-oxidation.

Protocol 3: Quantitative NMR (qNMR) for Absolute Integrity

Rationale: UV response factors vary between the intact molecule and its degradants. qNMR provides absolute quantification without requiring a reference standard of the degradant itself.

  • Internal Standard Selection: Weigh exactly 5.0 mg of the stored sample and 2.0 mg of Maleic Acid (certified reference material, highly pure, singlet at ~6.3 ppm).

  • Solvent: Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire a 1H NMR spectrum with a relaxation delay (D1) of at least 30 seconds. Causality Note: A long D1 ensures complete relaxation of all protons, which is mathematically required for precise integration.

  • Analysis: Compare the integration of the pyrimidine aromatic proton (C5-H, typically around 6.8 ppm) against the Maleic Acid standard.

  • Integrity Check: If the absolute mass calculated via qNMR is significantly lower than the relative purity determined by HPLC-UV, it indicates the presence of NMR-invisible degradants (e.g., insoluble polymeric aggregates) or degradants lacking a UV chromophore. This discrepancy triggers a mandatory failure of the batch.

Conclusion

While 2-Amino-6-methyl-4-pyrimidinemethanol provides critical functional versatility compared to its stable dimethyl analog, its hydroxymethyl group introduces significant storage liabilities. By implementing a self-validating analytical workflow combining HPLC-UV, LC-MS/MS, and qNMR, researchers can confidently track auto-oxidation and condensation pathways. To ensure structural integrity, this compound must be strictly maintained under inert, refrigerated conditions, bypassing the degradation mechanisms observed under standard ICH Q1A(R2) ambient environments.

References
  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.European Medicines Agency (EMA).
  • 110429-43-1 | (2-Amino-6-methylpyrimidin-4-yl)methanol.
  • Stability Testing Guidelines of Pharmaceutical Products.Journal of Drug Delivery and Therapeutics.

Sources

Validation

A Comparative Guide to Isothermal Titration Calorimetry for Characterizing 2-Amino-6-methyl-4-pyrimidinemethanol Binding

This guide provides an in-depth, objective comparison of Isothermal Titration Calorimetry (ITC) for characterizing the binding of the small molecule, 2-Amino-6-methyl-4-pyrimidinemethanol, to its protein targets. It is i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Isothermal Titration Calorimetry (ITC) for characterizing the binding of the small molecule, 2-Amino-6-methyl-4-pyrimidinemethanol, to its protein targets. It is intended for researchers, scientists, and drug development professionals seeking to understand the thermodynamic driving forces behind molecular recognition.

Introduction: The "Why" Behind Binding Thermodynamics

In drug discovery, understanding not just if a compound binds to its target, but how it binds, is paramount. 2-Amino-6-methyl-4-pyrimidinemethanol, a member of the aminopyrimidine class, represents a scaffold of interest for developing targeted therapeutics, particularly kinase inhibitors.[1] Characterizing the binding of such small molecules requires a quantitative approach that can dissect the forces governing the interaction. Isothermal Titration Calorimetry (ITC) stands as the gold standard for this purpose, as it is the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[2][3] This guide will delve into the principles of ITC, provide a practical experimental framework, and compare its utility against other common biophysical methods.

Part 1: The Core Principles of Isothermal Titration Calorimetry

Isothermal Titration Calorimetry directly measures the heat change (q) that occurs when two molecules interact.[4] The experiment is performed at a constant temperature, and involves titrating a solution of one molecule (the "ligand," in our case, 2-Amino-6-methyl-4-pyrimidinemethanol) into a cell containing a solution of the binding partner (the "macromolecule," e.g., a protein kinase).[5]

As the ligand is injected, it binds to the macromolecule, and the heat of this interaction is measured by a highly sensitive calorimeter.[4] The resulting data, a series of heat spikes, are integrated to create a binding isotherm. This isotherm can then be fitted to a binding model to determine the key thermodynamic parameters:

  • Binding Affinity (KD): The dissociation constant, which quantifies the strength of the interaction. A lower KD indicates a stronger binder.

  • Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the final complex.

  • Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding. This reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals interactions) when the complex is formed.[6]

  • Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this term reflects the change in the system's disorder. A major contributor to entropy in ligand binding is the release of ordered water molecules from the binding site.[7]

By providing this complete thermodynamic signature, ITC offers a deep understanding of the driving forces of the interaction, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Part 2: A Practical Guide to ITC Analysis of 2-Amino-6-methyl-4-pyrimidinemethanol

While specific binding data for 2-Amino-6-methyl-4-pyrimidinemethanol is not publicly available, we can construct a realistic case study for its interaction with a hypothetical protein kinase target.

Experimental Protocol: A Step-by-Step Workflow

The quality of ITC data is critically dependent on careful experimental design and execution.[8]

1. Sample Preparation:

  • Protein: The kinase should be purified to >95% homogeneity. The final preparation step should be dialysis against the chosen ITC buffer to minimize buffer mismatch effects, which can generate significant heat signals.[5][9]
  • Ligand: 2-Amino-6-methyl-4-pyrimidinemethanol should be dissolved in the exact same dialysis buffer as the protein. A stock solution in DMSO is common, but the final DMSO concentration in both the cell and syringe should be identical and ideally low (<5%).
  • Concentrations: The choice of concentrations is critical and depends on the expected KD. A useful guideline is the "c-window," where c = n * [Macromolecule] / KD. For a reliable measurement, 'c' should ideally be between 10 and 500.[10] For an unknown interaction, a starting point could be 20 µM protein in the cell and 200 µM ligand in the syringe.[9]

2. Instrument Setup (e.g., for a MicroCal PEAQ-ITC):

  • Cleaning: Ensure the sample cell and syringe are thoroughly cleaned according to the manufacturer's protocol.
  • Loading: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.
  • Equilibration: Allow the instrument to thermally equilibrate until a stable baseline is achieved.
  • Titration Parameters: A typical experiment might consist of an initial 0.4 µL injection followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow for a return to the baseline. The stirring speed is typically set to 750 rpm.[10]

3. Control Experiments:

  • To account for the heat of dilution, a control experiment should be performed by titrating the ligand into the buffer alone.[11] This data is then subtracted from the main experimental data.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Protein Purification & Dialysis Load Load Samples into Cell & Syringe P_Prep->Load L_Prep Ligand Dissolution in Matched Buffer L_Prep->Load Equil Thermal Equilibration Load->Equil Titrate Perform Titration Equil->Titrate Integrate Integrate Raw Data (Heat Peaks) Titrate->Integrate Fit Fit Isotherm to Binding Model Integrate->Fit Params Determine KD, n, ΔH, ΔS Fit->Params

Data Interpretation: A Hypothetical Case Study

Let's assume we performed an ITC experiment titrating 2-Amino-6-methyl-4-pyrimidinemethanol into our kinase target. The analysis of the resulting data might yield the results summarized in the table below.

ParameterValueInterpretation
Binding Affinity (KD) 150 nMThis indicates a strong, high-affinity interaction, typical for a lead compound.
Stoichiometry (n) 1.05The value is close to 1, suggesting a 1:1 binding model where one molecule of the ligand binds to one molecule of the protein.
Enthalpy Change (ΔH) -12.5 kcal/molThe negative value indicates the binding is exothermic, releasing heat. This suggests the formation of favorable interactions like hydrogen bonds and van der Waals contacts.[6]
Entropy Change (TΔS) -3.2 kcal/molThe negative entropy change is unfavorable to binding. This could be due to a loss of conformational freedom in the ligand and/or protein upon binding, which outweighs the favorable entropy gain from the release of water molecules.
Gibbs Free Energy (ΔG) -9.3 kcal/molCalculated from ΔG = ΔH - TΔS. The large negative value confirms a spontaneous and favorable binding interaction, primarily driven by the significant negative enthalpy change.

In this case study, the binding of 2-Amino-6-methyl-4-pyrimidinemethanol is enthalpically driven . This thermodynamic signature often points to an interaction that is optimized for shape and hydrogen bonding complementarity within the binding pocket.

Part 3: Comparative Analysis with Alternative Technologies

While ITC is the gold standard for thermodynamics, other techniques are often used in drug discovery. Each provides a different piece of the puzzle.[12]

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte in solution to a ligand immobilized on the chip.

  • ITC Strengths:

    • Provides a complete thermodynamic profile (ΔH and ΔS) in a single experiment.[3]

    • It is a true in-solution technique, requiring no immobilization, which can sometimes alter protein conformation or activity.[2]

    • Less susceptible to artifacts from mass transport limitations.

  • SPR Strengths:

    • Provides kinetic data (association rate, kon, and dissociation rate, koff), which ITC typically does not.[13]

    • Generally has higher throughput and consumes less sample.

    • Can be more sensitive for very tight binders (pM range).

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the thermal stability of a protein by monitoring changes in the fluorescence of a dye as the protein unfolds with increasing temperature. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • ITC Strengths:

    • Directly measures binding affinity and thermodynamics, whereas DSF provides an indirect measure of binding through changes in protein stability.

    • Provides stoichiometry, which DSF cannot.

  • DSF Strengths:

    • Significantly higher throughput, making it suitable for primary screening of large compound libraries.[14]

    • Requires much less protein per assay.

    • Can be a quick and effective way to identify initial hits for further characterization by ITC.

Summary Comparison Table
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Differential Scanning Fluorimetry (DSF)
Primary Output KD, n, ΔH, ΔSKD, kon, koffΔTm (change in melting temp)
Nature of Assay In-solution, label-freeImmobilization-based, label-freeIn-solution, requires dye
Throughput Low to MediumMedium to HighHigh
Sample Consumption HighLowVery Low
Key Advantage Complete thermodynamic profileReal-time kineticsHigh throughput for screening
Best Use Case Lead optimization, mechanistic studiesHit validation, kinetic profilingPrimary screening, hit identification

Assay_Choice Start Start: Need to Characterize Protein-Ligand Binding Question1 Need High-Throughput Screening of many compounds? Start->Question1 DSF Use Differential Scanning Fluorimetry (DSF) Question1->DSF Yes Question2 Need Kinetic Data (kon, koff)? Question1->Question2 No DSF->Question2 Follow-up with hits SPR Use Surface Plasmon Resonance (SPR) Question2->SPR Yes Question3 Need Full Thermodynamic Profile (ΔH, ΔS)? Question2->Question3 No SPR->Question3 Complementary data End End: Characterization Complete SPR->End ITC Use Isothermal Titration Calorimetry (ITC) Question3->ITC Yes Question3->End No ITC->End

Conclusion

Isothermal Titration Calorimetry provides an unparalleled level of insight into the thermodynamic forces that govern the binding of small molecules like 2-Amino-6-methyl-4-pyrimidinemethanol to their protein targets. While techniques like DSF are invaluable for high-throughput screening and SPR is the method of choice for kinetic analysis, ITC is the definitive technique for elucidating the complete thermodynamic signature of an interaction. This information is crucial for understanding structure-activity relationships and for guiding the rational design of more potent and specific therapeutics. By leveraging the strengths of each of these techniques in a complementary fashion, researchers can build a comprehensive understanding of their molecular system and accelerate the drug discovery process.

References

  • Vertex AI Search. (2026, February 25). Thermodynamics Of Ligand Protein Interactions.
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.).
  • NECTAR COST. (n.d.).
  • Royal Society of Chemistry. (n.d.). Chapter 2: Thermodynamics of Ligand Binding.
  • Vertex AI Search. (n.d.). ITC-Derived Binding Constants.
  • Vertex AI Search. (2011, November 2).
  • University of York. (n.d.). Isothermal titration calorimeter - Department of Biology.
  • PMC. (n.d.). Spatial Analysis and Quantification of the Thermodynamic Driving Forces in Protein-Ligand Binding.
  • PubMed. (n.d.).
  • Toray Research Center. (n.d.). ITC measurements of biomolecular interactions.
  • TA Instruments. (n.d.).
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • Malvern Panalytical. (2014, June 30). Revealing kinase inhibitor mechanisms: ITC leads the way.
  • ACS Publications. (2021, March 12). Ligand Binding Thermodynamics in Drug Discovery: Still a Hot Tip?.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3.
  • White Rose Research Online. (n.d.).
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Springer. (2020, January 31). Theory and applications of differential scanning fluorimetry in early-stage drug discovery.
  • Malvern Panalytical. (2019, October 17). Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1.
  • ACS Publications. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).
  • PMC. (n.d.). Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions.
  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI.
  • Taylor & Francis. (2025, December 7). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges.
  • ACS Publications. (2018, June 21).
  • ResearchGate. (n.d.). "3-Injection" ITC assay. (A)
  • CRELUX. (n.d.). Comparison of methods.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-6-{[(4-chlorophenyl)thio]methyl}-pyrimidin-4-ol | SCBT.
  • Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities.
  • RCSB PDB. (2019, June 26).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-6-methyl-4-pyrimidinemethanol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic extension of the chemistry itself. 2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic extension of the chemistry itself. 2-Amino-6-methyl-4-pyrimidinemethanol (CAS: 110429-43-1) is a highly functionalized pyrimidine derivative. It is frequently encountered both as a critical environmental and biological metabolite of the broad-spectrum fungicide pyrimethanil [1], and as a versatile synthetic building block in pharmaceutical drug discovery [2].

Because this compound is typically handled as a fine, lyophilized, or crystalline solid (Molecular Weight: 139.15 g/mol ), its physical state dictates our operational approach. The primary risk is not acute systemic toxicity, but rather localized irritation driven by the compound's ability to aerosolize and interact with mucosal membranes.

Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), handling protocols, and disposal plans for this compound.

Hazard Profile & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the Global Harmonized System (GHS) classifications for pyrimidine derivatives of this class [3], and why they occur:

  • H315 (Causes skin irritation): The amino and hydroxyl groups on the pyrimidine ring can form hydrogen bonds with epidermal proteins, leading to localized dermal sensitization and disruption of the skin barrier.

  • H319 (Causes serious eye irritation): If micro-particulates contact the ocular mucosa, the compound's moderate polarity causes rapid dissolution in tear film, leading to acute osmotic and chemical irritation.

  • H335 (May cause respiratory irritation): The low molecular weight and fine crystalline nature of the powder result in a high dusting potential. Inhalation of these particulates triggers inflammatory responses in the upper respiratory tract.

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered specifically to mitigate the physicochemical risks of 2-Amino-6-methyl-4-pyrimidinemethanol.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Eye/Face Protection ANSI Z87.1 tight-fitting chemical safety goggles.Standard safety glasses leave peripheral gaps. Tight-fitting goggles are mandatory to prevent airborne crystalline dust from settling into the ocular mucosa.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant).Nitrile provides excellent chemical resistance against polar organic molecules. Latex must be avoided as it offers inferior barrier protection against pyrimidine derivatives.
Body Protection Flame-retardant, knee-length cotton lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging across contaminated surfaces, while the knee-length cut protects the lower body from accidental powder spills.
Respiratory Protection N95 or P100 particulate respirator (if handled outside containment).While primary handling must occur in a fume hood, a respirator is required during spill response to filter out aerosolized micro-particulates (<5 microns) that cause H335 respiratory irritation.

Operational Protocols & Handling Workflows

To ensure trustworthiness and reproducibility, every step in the handling process must minimize electrostatic dispersion and aerosolization.

Protocol A: Safe Weighing and Solubilization
  • Containment Verification: Ensure the chemical fume hood is operational with a verified face velocity of 0.4 to 0.6 m/s.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Pyrimidine powders are highly prone to electrostatic charging. Standard plastic boats will cause the powder to repel and disperse into the air.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 2-Amino-6-methyl-4-pyrimidinemethanol.

  • In-Hood Solubilization: Before removing the compound from the fume hood, dissolve the powder in your target solvent (e.g., DMSO or Methanol, in which pyrimethanil metabolites exhibit high solubility). Causality: Converting the powder to a liquid stock solution immediately eliminates the inhalation and dusting hazard for all downstream benchtop assays.

  • Vessel Sealing: Cap the vial tightly and wrap the seal with Parafilm before transporting it to the incubator or LC-MS autosampler.

Protocol B: Spill Response and Decontamination
  • Isolation: If a powder spill occurs outside the fume hood, immediately evacuate personnel from the immediate 2-meter radius to allow aerosolized dust to settle.

  • Dust Suppression: Do not dry sweep. Dry sweeping forcefully aerosolizes the powder. Instead, gently place damp absorbent paper towels directly over the spilled powder.

  • Collection: Use a non-sparking scoop or rigid cardboard to collect the damp mass.

  • Chemical Decontamination: Wipe the affected surface with a 70% Ethanol/Water solution. Causality: 2-Amino-6-methyl-4-pyrimidinemethanol is soluble in polar organic solvents; the ethanol will solubilize microscopic residual particles while evaporating rapidly without leaving a residue.

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling and spill response, ensuring a closed-loop safety system.

G Start Pre-Operation: Verify Fume Hood & PPE Weigh Weighing: Use Anti-Static Boat Start->Weigh Spill Spill Event Detected? Weigh->Spill Solubilize Solubilization: Dissolve in DMSO/MeOH Decon Decontamination: 70% EtOH Wipe Down Solubilize->Decon Spill->Solubilize No Spill Suppress Dust Suppression: Apply Damp Absorbent Spill->Suppress Yes (Powder Drop) Collect Collection: Non-Sparking Tools Suppress->Collect Dispose Waste Disposal: Sealed EPA Container Collect->Dispose Dispose->Decon End Operation Complete Decon->End

Fig 1. Operational and spill response workflow for 2-Amino-6-methyl-4-pyrimidinemethanol.

Waste Disposal Plan

Proper logistical disposal is critical for environmental compliance and laboratory safety.

  • Solid Waste (Contaminated PPE & Empty Vials): Place all contaminated gloves, anti-static boats, and damp spill-cleanup towels into a heavy-duty, puncture-resistant polyethylene bag. Label clearly as "Hazardous Solid Waste - Pyrimidine Derivatives" and dispose of via a licensed EPA/RCRA hazardous waste contractor.

  • Liquid Waste (Stock Solutions): If the compound was dissolved in DMSO or Methanol, the resulting liquid must be collected in a designated "Non-Halogenated Organic Solvent Waste" carboy. Do not mix with acidic waste streams, as the basic amino group on the pyrimidine ring can undergo exothermic acid-base reactions.

References

  • European Food Safety Authority (EFSA). "Peer review of the pesticide risk assessment of the active substance pyrimethanil." ChemReg.
  • chemBlink. "2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1) Properties, SDS & Suppliers.
  • MedChemExpress. "Pyrimidine (Standard) Safety Data Sheet.
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